molecular formula C14H16N2 B2979646 6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 1266692-36-7

6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline

Cat. No.: B2979646
CAS No.: 1266692-36-7
M. Wt: 212.296
InChI Key: RPTZLROCXQTHRS-UHFFFAOYSA-N
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Description

“6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline” is a complex organic compound that belongs to the class of quinoline derivatives . Quinoline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various ways in the literature. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structure of “this compound” would be a derivative of this basic quinoline structure.


Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be similar to those of other quinoline derivatives. Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Scientific Research Applications

Synthesis Applications

One of the primary applications of 6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline derivatives is in the synthesis of complex organic molecules. For instance, the intramolecular hetero Diels-Alder (Povarov) reaction has been utilized for the synthesis of alkaloids like luotonin A and camptothecin, showcasing the versatility of pyrrolo[3,4-b]quinolines as intermediates in the synthesis of biologically active compounds (H. Twin & R. Batey, 2004). Furthermore, a study on the synthesis of pyrrolo[1,2-a]quinoxalines through 1,3-dipolar cycloaddition reactions emphasizes the compound's utility in constructing pyrroloquinoxaline frameworks (H. Kim et al., 1990).

Biological Evaluation and Medicinal Chemistry

Quinoline-based derivatives have been evaluated for their biological activities. For instance, a library of quinoline-based furanones and their nitrogen analogues were synthesized and tested for antimicrobial and anti-inflammatory properties, demonstrating significant activity against Gram-positive bacteria and potential as anti-inflammatory agents (S. Khokra et al., 2015).

Chemical Modification and Functionalization

Chemical modification and functionalization of the pyrrolo[1,2-a]quinoline framework have been explored to diversify pharmaceutical compounds. Direct halogenation techniques have been developed for selective chlorination and bromination of pyrrolo[1,2-a]quinoxalines, providing pathways for further functionalization and exploration in drug development (Huy X Le et al., 2021).

Catalysis and Green Chemistry

In the realm of green chemistry, catalyst-free synthetic methods have been developed for pyrrolo[1,2-a]quinolines, demonstrating environmentally benign processes with potential applications in organic synthesis and medicinal chemistry. One such method involves the catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives via dehydration/[3 + 2] cycloaddition directly from methylquinolines, aldehydes, and alkynoates (Fule Wu et al., 2017).

Future Directions

The future directions for “6-(propan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]quinoline” and other quinoline derivatives are likely to involve further exploration of their potential applications in pharmaceuticals and other industries. There is ongoing interest in the development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

Properties

IUPAC Name

6-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9(2)10-3-4-13-12(7-10)8-11-5-6-15-14(11)16-13/h3-4,7-9H,5-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTZLROCXQTHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CC3=C(NCC3)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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